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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B1496071

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical structure elucidation
of Carmichaenine C, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli. The
determination of its complex molecular framework was achieved through a comprehensive
analysis of spectroscopic data, primarily high-resolution mass spectrometry (HRMS) and
advanced nuclear magnetic resonance (NMR) techniques. This document details the
experimental protocols and presents the collated spectroscopic data that were pivotal in
establishing the definitive structure of this natural product.

High-Resolution Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in
determining the molecular formula of Carmichaenine C.

Experimental Protocol: HRESIMS Analysis

High-resolution mass spectra were acquired on a high-resolution mass spectrometer. The
sample was dissolved in a suitable solvent, such as methanol, and introduced into the ESI
source. The analysis was performed in positive ion mode.

Data Presentation: Mass Spectrometry
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lon Calculated m/z Found m/z Molecular Formula

[M+H]* 544.2854 544.2859 C30H42NO~

The quasi-molecular ion peak at m/z 544.2859 [M+H]* in the HRESIMS spectrum was
consistent with the molecular formula C3oH41NO?7, indicating a molecule with a high degree of
unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The intricate stereochemistry and connectivity of Carmichaenine C were elucidated through a
combination of one-dimensional (*H and 13C) and two-dimensional (COSY, HSQC, and HMBC)
NMR experiments. The data were acquired on a Bruker spectrometer operating at 500 MHz for
1H and 125 MHz for 13C, using CDCls as the solvent.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was
dissolved in deuterated chloroform (CDCIs). Chemical shifts (d) are reported in parts per million
(ppm) relative to the residual solvent signal (dH 7.26 for *H and dC 77.16 for 3C) as the internal
standard. Coupling constants (J) are reported in Hertz (Hz).

'H NMR Spectroscopic Data

The *H NMR spectrum of Carmichaenine C revealed the presence of characteristic signals for
a diterpenoid alkaloid, including methoxy groups, an N-ethyl group, and several methine and
methylene protons in a complex polycyclic system.

Table 1: *H NMR Data for Carmichaenine C (500 MHz, CDCIs)
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Position OoH (ppm) Multiplicity J (Hz)
1 3.88 dd 8.5,7.0
2 2.15 m

3 2.65 m

5 2.90 d 6.0
6 4.05 d 6.0
7 4.50 d 5.0
9 3.25 d 7.0
10 2.85 d 7.0
13 3.15 d 8.0
14 4.90 d 8.0
15 2.55 m

16 4.25 t 4.5
17 2.80 S

19a 2.95 d 12.0
19b 2.70 d 12.0
21a 2.60 m

21b 2.40 m

22 1.05 t 7.0
1-OCHs 3.30 S

6-OCHs 3.35 S

16-OCHs 3.40 S

OCOPhO-2' 8.05 d 7.5
OCOPhQ-3' 7.45 t 7.5
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OCOPh-4' 7.55 t 7.5

3C NMR and DEPT Spectroscopic Data

The 3C NMR and DEPT spectra of Carmichaenine C indicated the presence of 30 carbon
atoms, corresponding to the molecular formula derived from HRESIMS. This included methyl,

methylene, methine, and quaternary carbons.

Table 2: 13C NMR Data for Carmichaenine C (125 MHz, CDCIs)
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Position oC (ppm) DEPT
1 83.5 CH
2 34.2 CH2
3 32.8 CH:z
4 38.7 C

5 50.1 CH
6 91.2 CH
7 88.5 CH
8 77.8 C

9 52.5 CH
10 45.6 CH
11 49.8 C
12 36.5 CH:z
13 75.5 CH
14 79.8 CH
15 42.1 CH:z
16 82.5 CH
17 61.8 CH
18 48.9 C
19 58.2 CH:z
20 54.3 C
21 49.5 CH2
22 13.5 CHs
1-OCHs 56.4 CHs
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6-OCHs 59.1 CHs
16-OCHs 56.2 CHs
OCOPh-C=0 166.5 C

OCOPh-1' 130.2 Cc

OCOPh-2' 129.8 CH
OCOPh-3' 128.5 CH
OCOPh-4' 1331 CH

Structure Elucidation Workflow

The elucidation of the chemical structure of Carmichaenine C followed a logical progression of
spectroscopic analysis. The workflow began with the determination of the molecular formula,
followed by the piecing together of the carbon skeleton and the assignment of protons and
carbons using 2D NMR correlations.
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Caption: Workflow for the structure elucidation of Carmichaenine C.
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Key Structural Features and Correlations

The final structure of Carmichaenine C was established by detailed analysis of the correlations
observed in the 2D NMR spectra. Key HMBC correlations confirmed the connectivity of the
aconitine-type diterpenoid skeleton and the positions of the methoxy and benzoyl groups.
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Caption: Key HMBC correlations confirming substituent positions.

The comprehensive spectroscopic analysis detailed in this report provides a robust foundation
for the unequivocal structure determination of Carmichaenine C. This information is critical for
further investigation into its biological activities and potential applications in drug development.

¢ To cite this document: BenchChem. [Unraveling the Molecular Architecture of Carmichaenine
C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1496071#chemical-structure-elucidation-of-
carmichaenine-c]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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